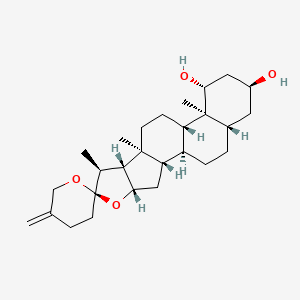
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is a steroidal compound with a unique spirostane structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1beta,3alpha,5alpha) configuration. It is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:
Formation of the spirostane skeleton: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the 1,3-diol functionality.
Stereochemical control: Specific reagents and conditions are employed to ensure the correct stereochemistry at the 1, 3, and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch processing: Large quantities of starting materials are processed in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce different stereoisomers of the original compound.
Scientific Research Applications
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to steroid receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Signal transduction: The compound may affect signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5beta)-: Differing in the stereochemistry at the 5 position.
Spirost-25(27)-ene-1,3-diol, (1alpha,3alpha,5alpha)-: Differing in the stereochemistry at the 1 position.
Spirost-25(27)-ene-1,3-diol, (1beta,3beta,5alpha)-: Differing in the stereochemistry at the 3 position.
Uniqueness
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80735-21-3 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
XLHFBXMTUNORSV-CQOZKXSPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
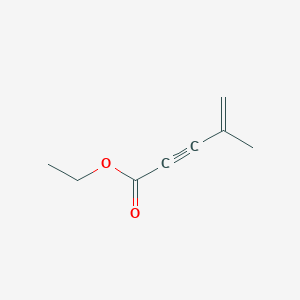
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
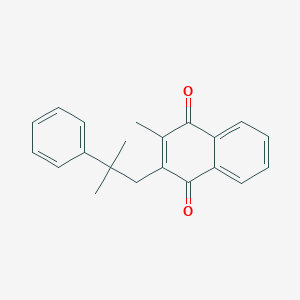
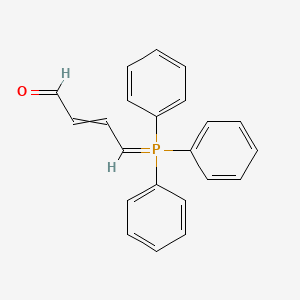
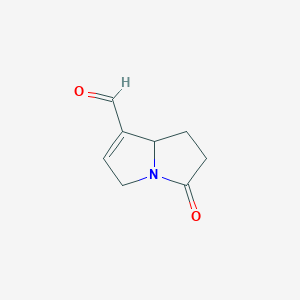
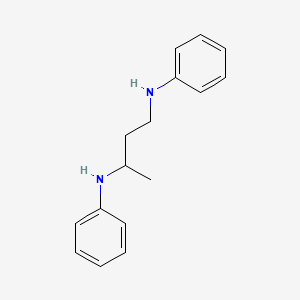

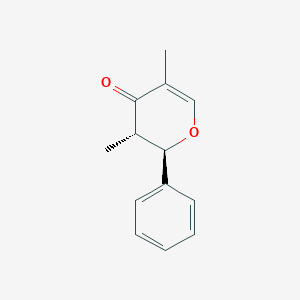
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
